

An In-depth Technical Guide to the Spectral Data of Ethyl 3-iodobenzoate

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 3-iodobenzoate**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The spectral data for **Ethyl 3-iodobenzoate** are summarized in the tables below. These tables provide a clear and concise presentation of the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: ¹H NMR Spectral Data for **Ethyl 3-iodobenzoate**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.37	Singlet (or very narrow triplet)	1H	H-2 (Aromatic)
8.00	Doublet of doublets	1H	H-4 (Aromatic)
7.86	Doublet of doublets	1H	H-6 (Aromatic)
7.17	Triplet	1H	H-5 (Aromatic)
4.37	Quartet	2H	-O-CH2-CH3
1.39	Triplet	3Н	-O-CH2-CH3

Solvent: CDCl3, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data for **Ethyl 3-iodobenzoate** (Estimated)

Note: Experimentally verified high-resolution data for the aromatic region was not available in the searched literature. The following are estimated chemical shifts based on spectral data of similar compounds and known substituent effects.

Chemical Shift (δ) ppm	Assignment
164.5	C=O (Ester Carbonyl)
141.0	Aromatic C-H
138.0	Aromatic C-H
132.5	Aromatic C-H
130.0	Aromatic C-H
94.0	Aromatic C-I
61.5	-O-CH₂-CH₃
14.2	-O-CH ₂ -CH ₃



Solvent: CDCl3

Table 3: Mass Spectrometry Data for Ethyl 3-iodobenzoate

m/z	Relative Intensity (%)	Assignment
276	60	[M] ⁺ (Molecular Ion)
231	100	[M - OCH ₂ CH ₃] ⁺
203	31	[M - COOCH2CH3]+
76	44	[C ₆ H ₄] ⁺

Ionization Mode: Electron Ionization (EI)

Table 4: Infrared (IR) Spectral Data for Ethyl 3-iodobenzoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2980-2850	Medium	Aliphatic C-H Stretch
1730-1715	Strong	C=O Stretch (Ester)[1]
1600-1450	Medium	Aromatic C=C Bending
1300-1000	Strong	C-O Stretch (Ester)[1]
750-700	Strong	C-I Stretch

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A sample of approximately 5-10 mg of **Ethyl 3-iodobenzoate** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

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tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

- ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. 16 to 32 scans are generally co-added to achieve a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second are typical parameters. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

2.2 Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of Ethyl 3-iodobenzoate in a volatile organic solvent such as methanol or dichloromethane is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) column for separation from any impurities.
- Ionization: Electron Ionization (EI) is employed, with an electron energy of 70 eV.
- Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, and the data is presented as a mass spectrum.

2.3 Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **Ethyl 3-iodobenzoate**, a neat spectrum is obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates is recorded first and automatically subtracted



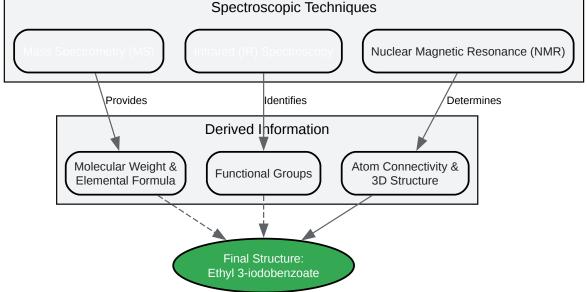
from the sample spectrum to eliminate interference from atmospheric CO2 and water vapor, as well as any absorptions from the plates themselves.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of Ethyl 3iodobenzoate, showing how different techniques provide complementary information to elucidate the molecule's structure.

Spectroscopic Analysis of Ethyl 3-iodobenzoate

Spectroscopic Techniques



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Caption: Workflow of spectroscopic techniques for structural elucidation.

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References



- 1. rsc.org [rsc.org]
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